molecular formula C9H17N3 B1526567 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine CAS No. 874136-24-0

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine

Cat. No. B1526567
M. Wt: 167.25 g/mol
InChI Key: LWVOMKQXJWRIIA-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common approach is the condensation of hydrazines with 1,3-diketones . Another method involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of “3-tert-butyl-1-ethyl-1H-pyrazol-5-amine” would require further analysis.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-tert-butyl-1-ethyl-1H-pyrazol-5-amine” would depend on its exact structure. For example, 1-Ethyl-1H-pyrazol-5-amine has a molecular weight of 111.15, and it appears as a white to light yellow powder or crystal .

Scientific Research Applications

Reactivity and Derivative Formation

  • Synthesis of Fused Derivatives : Derivatives of 1,2,4-triazines, which are structurally related to 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine, have been synthesized for their pharmacological activities. The reactivity of these compounds under various conditions can lead to the formation of compounds with potential pharmacologic action (Mironovich & Shcherbinin, 2014).

  • Green Chemistry Approaches : Research on protecting secondary amine groups in pyrazole derivatives highlights the use of green catalysts and environmentally friendly approaches in synthetic chemistry. This work supports the development of anticancer compounds by providing a method for the protection of amine groups in substituted pyrazole derivatives (Journal of Applied Pharmaceutical Science, 2020).

Asymmetric Synthesis and Ligand Development

  • Development of Versatile Intermediates : N-tert-Butanesulfinyl imines, closely related to pyrazole derivatives, serve as versatile intermediates for asymmetric synthesis, enabling the production of a wide range of enantioenriched amines. This methodology is significant for synthesizing alpha-branched and alpha,alpha-dibranched amines, amino acids, and other compounds (Ellman, Owens, & Tang, 2002).

  • Catalytic Applications : Derivatives of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine have been studied for their catalytic capabilities, such as in the copolymerization of CO2 and cyclohexene oxide, demonstrating potential applications in polymer synthesis and environmental chemistry (Matiwane, Obuah, & Darkwa, 2020).

Molecular Structure and Nonlinear Optical Properties

  • Structural Characterization : The molecular structure and spectral analysis of certain pyrazole derivatives reveal their stability and potential for nonlinear optical properties, indicating their applicability in materials science and photonics (Tamer et al., 2016).

Safety And Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. For example, 1-Ethyl-1H-pyrazol-5-amine can cause skin and eye irritation .

Future Directions

Pyrazole derivatives continue to be a focus of research due to their wide range of physiological and pharmacological activities . Future directions may include the development of new synthetic methods, exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold .

properties

IUPAC Name

5-tert-butyl-2-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-5-12-8(10)6-7(11-12)9(2,3)4/h6H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVOMKQXJWRIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240096
Record name 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine

CAS RN

874136-24-0
Record name 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874136-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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